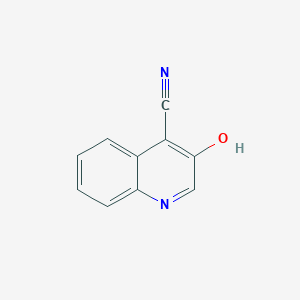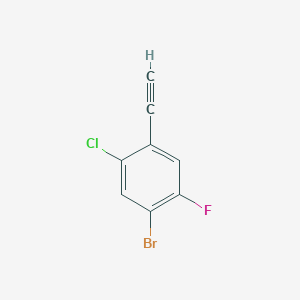
4-Bromo-2-Chloro-5-fluorophenylacetylene
Descripción general
Descripción
4-Bromo-2-Chloro-5-fluorophenylacetylene is a chemical compound with the molecular formula C8H3BrClF . It has a molecular weight of 233.46 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-Chloro-5-fluorophenylacetylene consists of a phenyl ring substituted with bromo, chloro, and fluoro groups, and an acetylenic group .Physical And Chemical Properties Analysis
The boiling point of 4-Bromo-2-Chloro-5-fluorophenylacetylene is predicted to be 236.2±40.0 °C, and its density is predicted to be 1.70±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Protonation and Spectral Analysis
4-Bromo-2-Chloro-5-fluorophenylacetylene and similar halogen-containing benzenes have been investigated for their ability to form stable benzenium ions in specific conditions, such as HF-SbF5. These compounds show well-resolved proton magnetic resonance (PMR) spectra, facilitating structural analysis. For example, 2-halomesitylenes demonstrate unique protonation patterns, important in understanding chemical interactions and structural properties (Brouwer, 2010).
Synthesis of Esters and Electrooptical Properties
Substituents like fluorine, chlorine, and bromine have been introduced into specific positions of phenolic moieties to produce new series of low melting esters with extensive nematic ranges. The positioning and nature of these substituents influence the properties of these esters, which can be utilized in creating materials with specific electrooptical characteristics. This is significant for applications in liquid crystal displays and other electronic devices (Gray & Kelly, 1981).
Chemoselective Functionalization
Studies in chemoselective functionalization, specifically amination, of halogen-containing compounds like 5-bromo-2-chloro-3-fluoropyridine, have shown promising results. This research is crucial for the development of more efficient synthesis methods in pharmaceuticals and organic chemistry, where selective substitution is a key step (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Reactivity, Acidity, and Spectral Studies
The reactivity and acidity of halogen-substituted phenylacetic acids, including those with fluorine, chlorine, and bromine substituents, have been comprehensively studied. These investigations provide insights into the molecular behavior of such compounds, which is essential for developing new materials and chemicals with tailored properties (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
High-Pressure Reactions
Research into the reactions of halogen-substituted pyridines, including fluorine, chlorine, and bromine variants, under high-pressure conditions has opened new possibilities in synthetic chemistry. This research area is particularly relevant for industrial chemical processes where high-pressure conditions are often employed (Matsumoto, Ikemi-Kono, & Uchida, 1978).
Propiedades
IUPAC Name |
1-bromo-5-chloro-4-ethynyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF/c1-2-5-3-8(11)6(9)4-7(5)10/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOULUNETAMGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-Chloro-5-fluorophenylacetylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



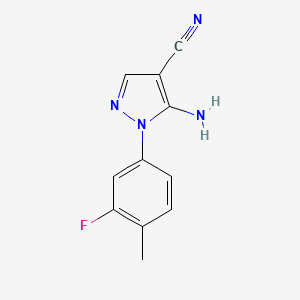
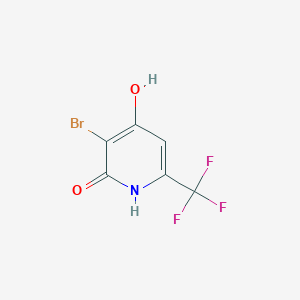

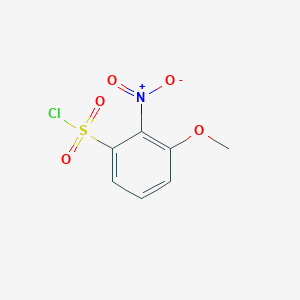
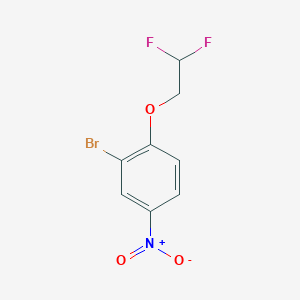
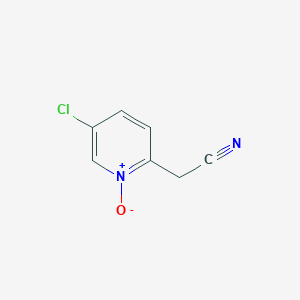
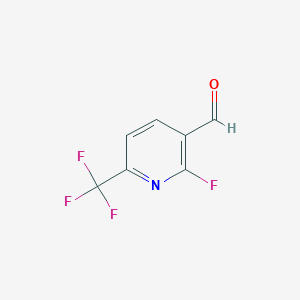
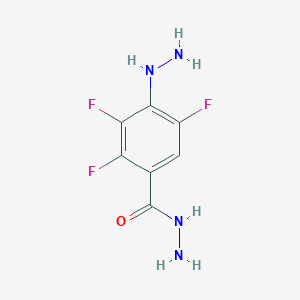
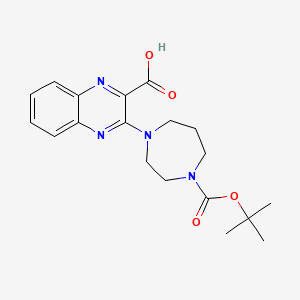
![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)
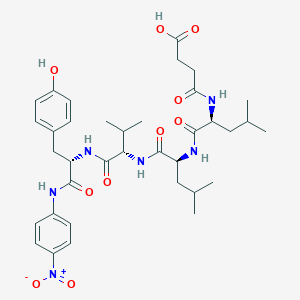
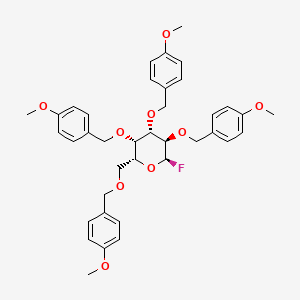
![1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea](/img/structure/B1409359.png)
